molecular formula C4H9FO4S B6151182 2,2-dimethoxyethane-1-sulfonyl fluoride CAS No. 2229497-10-1

2,2-dimethoxyethane-1-sulfonyl fluoride

Cat. No.: B6151182
CAS No.: 2229497-10-1
M. Wt: 172.18 g/mol
InChI Key: RMWGEQXFHLFOAN-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethane-1-sulfonyl fluoride is a chemical reagent designed for research applications, particularly in the field of synthetic organic chemistry and drug discovery. This compound belongs to the class of sulfonyl fluorides, which are central to Sulfur Fluoride Exchange (SuFEx) click chemistry . SuFEx is a powerful toolkit for the rapid and reliable assembly of molecular structures, including complex sulfonyl products like sulfonates and sulfonamides . Researchers can leverage this reagent as a versatile building block to introduce functionalized sulfonyl groups into target molecules. The related base solvent, 1,2-dimethoxyethane (DME), is known for its role as a coordinating solvent in organometallic chemistry and is a common component in electrolyte systems for lithium batteries . As a reagent, this compound is expected to share the high stability and selective reactivity profile characteristic of its class, making it a valuable asset for constructing diverse molecular architectures under mild conditions . Specific physical and chemical properties for this compound should be verified by the researcher prior to use. This product is intended for research and further manufacturing purposes only and is not for direct human or veterinary use.

Properties

CAS No.

2229497-10-1

Molecular Formula

C4H9FO4S

Molecular Weight

172.18 g/mol

IUPAC Name

2,2-dimethoxyethanesulfonyl fluoride

InChI

InChI=1S/C4H9FO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3

InChI Key

RMWGEQXFHLFOAN-UHFFFAOYSA-N

Canonical SMILES

COC(CS(=O)(=O)F)OC

Purity

95

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2,2 Dimethoxyethane 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry Applications

The SuFEx reaction, characterized by the exchange of a fluoride atom at a sulfur(VI) center with a nucleophile, has gained prominence due to the remarkable stability of the S-F bond and its tunable reactivity under specific conditions. sigmaaldrich.comwesleyan.edu The core of SuFEx lies in the high kinetic stability of sulfonyl fluorides, which renders them inert to many common reagents, yet susceptible to nucleophilic attack under appropriate activation, often with base or silicon-based reagents. nih.gov

Mechanistic Studies of SuFEx Pathways

The mechanism of the SuFEx reaction is generally accepted to proceed through a nucleophilic substitution at the sulfur atom. For the reaction with an alcohol or phenol (B47542) in the presence of a base, the pathway would involve the following steps:

Deprotonation: The base deprotonates the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile.

Nucleophilic Attack: The resulting nucleophile attacks the electrophilic sulfur atom of the sulfonyl fluoride. This attack is the rate-determining step.

Fluoride Ejection: The reaction proceeds via a trigonal bipyramidal intermediate or a concerted process, leading to the ejection of the fluoride ion and the formation of the sulfonate ester.

The use of silyl-protected nucleophiles, such as silyl (B83357) ethers, followed by the addition of a fluoride source like CsF or TBAF, is a common strategy in SuFEx chemistry to drive the reaction forward by the formation of a strong Si-F bond.

Chemo-, Regio-, and Stereoselectivity in SuFEx Transformations

A key advantage of SuFEx chemistry is its high chemoselectivity. The sulfonyl fluoride group is exceptionally stable towards a wide range of functional groups, allowing for late-stage functionalization of complex molecules. It is anticipated that the 2,2-dimethoxyethane-1-sulfonyl fluoride moiety would remain intact during various synthetic transformations, such as esterifications or amide bond formations, on other parts of a molecule.

As this compound is an achiral molecule, stereoselectivity is not a factor in its direct SuFEx reactions. However, if it were to react with a chiral nucleophile, the reaction is expected to proceed with retention of configuration at the nucleophilic center, as the reaction occurs at the sulfur atom.

Radical Pathways Involving this compound

Beyond its utility in SuFEx chemistry, the sulfonyl fluoride group can serve as a precursor to sulfonyl radicals under appropriate conditions, typically involving photoredox catalysis or radical initiators.

Generation and Reactivity of Sulfonyl Radicals Derived from the Compound

The generation of a 2,2-dimethoxyethanesulfonyl radical from the corresponding sulfonyl fluoride is challenging due to the high strength of the S-F bond. However, recent advances in photoredox catalysis have enabled the activation of sulfonyl fluorides. A plausible mechanism would involve the formation of a transient complex with a photocatalyst, which upon irradiation, facilitates a single-electron transfer to generate the sulfonyl radical and a fluoride anion.

Once generated, the 2,2-dimethoxyethanesulfonyl radical would be a versatile intermediate capable of participating in a variety of radical reactions.

Radical Additions and Cyclizations Initiated by Sulfonyl Radicals

The primary reactivity of the 2,2-dimethoxyethanesulfonyl radical would be its addition to unsaturated systems like alkenes and alkynes.

Hypothetical Radical Addition Reactions

Alkene/AlkyneProductExpected Outcome
Styrene2-(2,2-dimethoxyethylsulfonyl)-1-phenylethaneFormation of a new C-S bond
1-Octene1-(2,2-dimethoxyethylsulfonyl)octaneAnti-Markovnikov addition product
Phenylacetylene(E)-1-(2,2-dimethoxyethylsulfonyl)-2-phenyletheneStereoselective addition

This table presents hypothetical data based on known radical additions of other sulfonyl radicals.

Radical Cyclizations: If the molecule containing the alkene or alkyne also possesses a tethered sulfonyl radical precursor, an intramolecular radical cyclization could occur. However, for this compound itself, this would require it to be part of a larger molecule with an appropriately positioned unsaturated bond.

The acetal (B89532) group in this compound is expected to be stable under the neutral or mildly basic conditions typically employed for radical generation and reaction.

Nucleophilic Reactivity

The primary mode of reactivity for this compound involves nucleophilic substitution at the sulfur center, leading to the displacement of the fluoride ion. This process, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, is a powerful tool for the construction of diverse molecular architectures.

Reactions with Carbon-based Nucleophiles for C-C Bond Formation

The formation of carbon-carbon bonds using this compound as an electrophile is a key transformation, although detailed studies specifically on this compound are limited in the currently available literature. However, the reactivity of analogous sulfonyl fluorides with various carbon nucleophiles provides a strong indication of the expected reactivity. Organometallic reagents, such as Grignard reagents and organolithium compounds, are anticipated to react with this compound to form sulfones. For instance, the reaction with a Grignard reagent would proceed via nucleophilic attack of the carbanionic carbon on the electrophilic sulfur atom, displacing the fluoride and forming a new C-S bond, which upon successful reaction would result in a new C-C bond in a subsequent step if the sulfone is further transformed.

Enolates, another important class of carbon nucleophiles, are also expected to react with this compound. Under basic conditions, a ketone or ester can be deprotonated to form an enolate, which can then attack the sulfonyl fluoride to yield a β-keto sulfone. The reactivity is influenced by the reaction conditions, including the choice of base and solvent.

While specific experimental data for this compound with a broad range of carbon nucleophiles is not extensively documented in the reviewed literature, the general reactivity pattern of sulfonyl fluorides suggests the following potential transformations:

Carbon NucleophileProduct TypeGeneral Reaction Conditions
Grignard Reagents (R-MgX)Sulfones (R-SO₂-R')Anhydrous ethereal solvents (e.g., THF, Diethyl ether)
Organolithium Reagents (R-Li)Sulfones (R-SO₂-R')Anhydrous ethereal or hydrocarbon solvents
Enolatesβ-Keto sulfonesAprotic solvents with a suitable base (e.g., NaH, LDA)
Organocuprates (R₂CuLi)Sulfones (R-SO₂-R')Ethereal solvents at low temperatures
Cyanide (CN⁻)Sulfonyl cyanidesPolar aprotic solvents
Acetylides (RC≡C⁻)Alkynyl sulfonesAprotic solvents

Note: R' in the product represents the 2,2-dimethoxyethyl group.

Reactivity with Heteroatom Nucleophiles (N, O, S) for C-X Bond Formation

The reaction of this compound with heteroatom nucleophiles is a well-established and synthetically valuable transformation. The high electrophilicity of the sulfur atom facilitates the formation of sulfonamides, sulfonate esters, and thiosulfonates.

Nitrogen Nucleophiles: Primary and secondary amines readily react with this compound to form the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. The reaction with primary amines is reported to proceed with a second-order rate constant, indicating a bimolecular nucleophilic substitution mechanism.

Oxygen Nucleophiles: Alcohols and phenols react with this compound, usually in the presence of a base, to yield sulfonate esters. The reactivity of the oxygen nucleophile is dependent on its steric and electronic properties. Phenoxides, being more nucleophilic than neutral phenols, generally react more readily.

Sulfur Nucleophiles: Thiols and thiophenols are potent nucleophiles that react efficiently with this compound to produce thiosulfonates. These reactions often proceed under mild conditions.

The following table summarizes the reactivity of this compound with various heteroatom nucleophiles based on established principles for sulfonyl fluorides.

Heteroatom NucleophileProduct TypeTypical Reaction Conditions
Primary Amines (R-NH₂)N-Substituted SulfonamidesAprotic solvent, with a base (e.g., triethylamine)
Secondary Amines (R₂NH)N,N-Disubstituted SulfonamidesAprotic solvent, with a base (e.g., triethylamine)
AnilinesN-Aryl SulfonamidesAprotic solvent, with a base (e.g., pyridine, triethylamine)
Alcohols (R-OH)Sulfonate EstersAprotic solvent, with a base (e.g., pyridine, DMAP)
Phenols (Ar-OH)Aryl Sulfonate EstersAprotic solvent, with a base (e.g., K₂CO₃, Cs₂CO₃)
Thiols (R-SH)ThiosulfonatesAprotic or protic solvent, often with a mild base
Thiophenols (Ar-SH)Aryl ThiosulfonatesAprotic or protic solvent, often with a mild base

Electrophilic Reactivity and Activation Strategies

While the primary reactivity of this compound is as an electrophile at the sulfur center, its reactivity can be significantly enhanced through various activation strategies. These methods aim to increase the electrophilicity of the sulfur atom or to generate more reactive intermediates.

Lewis Acid Activation: Lewis acids can coordinate to the fluorine or oxygen atoms of the sulfonyl group, polarizing the S-F bond and making the sulfur atom more susceptible to nucleophilic attack. researchgate.netchemrxiv.org Common Lewis acids that could be employed include calcium triflimide [Ca(NTf₂)₂], which has been shown to be effective in activating sulfonyl fluorides towards nucleophilic addition with amines. researchgate.netorganic-chemistry.org

Organocatalytic Activation: Non-metallic organic molecules can also serve as catalysts to activate sulfonyl fluorides. Organosuperbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can activate sulfonyl fluorides by forming a highly reactive sulfonyl-DBU adduct, which is more susceptible to nucleophilic attack. nih.govchemrxiv.org This strategy has been successfully used to promote reactions with various nucleophiles.

Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful tool for activating sulfonyl fluorides towards radical reactions. nih.govrsc.org In this approach, a photocatalyst, upon excitation with visible light, can reduce the activated sulfonyl fluoride intermediate (e.g., the DBU adduct) to generate a sulfonyl radical. This radical species can then participate in a variety of transformations, such as addition to alkenes.

Transition Metal-Catalyzed Transformations

The sulfonyl fluoride moiety of this compound can participate in transition metal-catalyzed reactions, offering alternative pathways for bond formation that are not accessible through traditional nucleophilic substitution.

Cross-Coupling Reactions Utilizing the Sulfonyl Fluoride Moiety

While sulfonyl fluorides are generally considered more stable and less reactive in cross-coupling reactions compared to their chloride or bromide counterparts, recent advancements have shown that they can indeed act as coupling partners under specific catalytic conditions.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfonyl fluorides with boronic acids has been reported to proceed via the cleavage of the C-S bond, leading to the formation of biaryl compounds. rsc.orgnih.govresearchgate.netresearchgate.netscholaris.ca Although specific examples with this compound are not prevalent in the literature, it is conceivable that under similar palladium catalysis with appropriate ligands, it could undergo desulfonylative cross-coupling.

Heck Reaction: The palladium-catalyzed Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While less common, the use of sulfonyl fluorides in Heck-type reactions has been demonstrated, particularly with activated systems like ethenesulfonyl fluoride. scispace.comnih.govmdpi.comlibretexts.org The potential for this compound to participate in such reactions would likely depend on the development of highly active catalyst systems capable of activating the C-S bond.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgnih.govnih.govyoutube.com While aryl halides are the most common electrophiles, the use of sulfonyl-containing compounds has been explored. The development of suitable palladium catalysts could potentially enable the coupling of this compound with amines to form sulfonamides, providing an alternative to the direct nucleophilic substitution pathway.

The following table outlines potential transition metal-catalyzed cross-coupling reactions for this compound based on literature precedents for other sulfonyl fluorides.

Cross-Coupling ReactionCoupling PartnerCatalyst System (General)Potential Product
Suzuki-MiyauraAryl Boronic AcidPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos)Arylated product (desulfonylative)
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAlkynylated product (desulfonylative)
HeckAlkenePd catalyst, BaseAlkenylated product (desulfonylative)
Buchwald-HartwigAminePd catalyst, Ligand, BaseSulfonamide

C-H Functionalization Strategies

Direct C-H functionalization is a highly desirable transformation in organic synthesis as it avoids the pre-functionalization of substrates. While there is limited specific information on the use of this compound as an electrophile in C-H functionalization reactions, the general reactivity of sulfonyl-containing compounds in such transformations suggests potential avenues for exploration.

Transition metal catalysts, particularly those based on rhodium and iridium, are known to catalyze the directed C-H functionalization of arenes and heteroarenes with various electrophiles. It is plausible that under appropriate catalytic conditions, the sulfonyl group of this compound could direct the functionalization of a C-H bond on an adjacent or tethered aromatic ring.

Furthermore, photoredox catalysis could enable radical-based C-H functionalization pathways. The generation of a sulfonyl radical from this compound, as described in section 3.4, could potentially be intercepted by an arene to form a new C-S bond, leading to the synthesis of aryl sulfones.

Role as a Masked Aldehyde or Other Functional Group Precursor

The 2,2-dimethoxyethane portion of the molecule represents a classic protecting group for an aldehyde, specifically an acetaldehyde (B116499) moiety. In principle, this acetal could be hydrolyzed under acidic conditions to unmask the aldehyde, providing a reactive carbonyl group for subsequent transformations. This latent functionality suggests that this compound could serve as a bifunctional reagent, capable of participating in reactions at both the sulfonyl fluoride and the masked aldehyde.

However, a thorough review of available scientific databases and chemical literature reveals no published studies that explore the deprotection of the acetal in this compound or its subsequent use as an aldehyde precursor in synthesis. The potential for intramolecular reactions following deprotection, or the compatibility of the sulfonyl fluoride group with the conditions required for acetal hydrolysis, remains a subject of speculation rather than established fact.

General chemical principles would suggest that the hydrolysis of the dimethoxyacetal could be achieved with aqueous acid. The stability of the sulfonyl fluoride group under these conditions would be a critical factor in the utility of this transformation. While sulfonyl fluorides are generally more stable than other sulfonyl halides, their tolerance to various acidic media can differ.

The absence of research in this area means there are no available data, such as reaction yields, optimal conditions, or the scope of compatible substrates for any transformation involving the unmasking of the aldehyde functionality in this molecule. Consequently, the potential of this compound as a precursor to other functional groups derived from the aldehyde remains unexplored.

Table of Potential, Unverified Transformations:

Starting MaterialReagents and Conditions (Hypothetical)Potential Product
This compoundAqueous Acid (e.g., HCl, H₂SO₄)2-Oxoethane-1-sulfonyl fluoride
2-Oxoethane-1-sulfonyl fluorideReducing Agent (e.g., NaBH₄)2-Hydroxyethane-1-sulfonyl fluoride
2-Oxoethane-1-sulfonyl fluorideWittig Reagent (e.g., Ph₃P=CH₂)3-Butene-1-sulfonyl fluoride
2-Oxoethane-1-sulfonyl fluorideAmine (e.g., R-NH₂), Reductive AminationN-Alkyl-2-aminoethane-1-sulfonyl fluoride

It is crucial to reiterate that the transformations listed in the table above are purely hypothetical and are not supported by published experimental data for this compound.

Applications of 2,2 Dimethoxyethane 1 Sulfonyl Fluoride in Advanced Organic Synthesis

Construction of Complex Carbon Frameworks

The development of novel methods for the efficient assembly of intricate carbon skeletons is a central theme in organic synthesis. While specific examples involving 2,2-dimethoxyethane-1-sulfonyl fluoride (B91410) are not available, the known reactivity of other sulfonyl fluorides suggests its potential in this area.

Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step. The electrophilic nature of the sulfonyl fluoride group could allow 2,2-dimethoxyethane-1-sulfonyl fluoride to participate in MCRs, although no specific protocols have been reported.

Sulfonyl fluorides have been utilized in the synthesis of various heterocyclic systems. nih.gov It is plausible that this compound could serve as a precursor to novel heterocyclic structures, but dedicated studies are required to establish such applications.

Functional Group Interconversions and Derivatizations

The unique reactivity of the sulfonyl fluoride group often allows for selective transformations in the presence of other functional groups.

Methods for the direct and selective introduction of the sulfonyl fluoride moiety are of significant interest. While general strategies for the synthesis of sulfonyl fluorides exist, those specifically tailored for or starting from this compound have not been described.

The dimethoxyethane unit within the target molecule presents opportunities for chemical modification. For instance, the acetal (B89532) functionality could potentially be hydrolyzed to reveal an aldehyde, which could then undergo further synthetic transformations. However, no literature currently describes such manipulations in the context of this specific sulfonyl fluoride.

Stereoselective and Regioselective Synthetic Strategies

Achieving high levels of stereoselectivity and regioselectivity is a hallmark of modern synthetic chemistry. While numerous stereoselective and regioselective reactions involving other sulfonyl fluorides have been developed, their application to or with this compound remains an open area of investigation. researchgate.netunimelb.edu.au

Use of this compound as a Versatile Synthon for Diverse Molecular Architectures Remains Largely Unexplored

Despite the growing interest in sulfonyl fluorides as valuable reagents in advanced organic synthesis, a comprehensive review of the scientific literature reveals a notable lack of specific applications for This compound as a versatile synthon for the construction of diverse molecular architectures. While the broader class of sulfonyl fluorides has been extensively studied and utilized in various synthetic transformations, including as building blocks for complex molecules and in the development of bioactive compounds, the role of this particular aliphatic sulfonyl fluoride appears to be significantly underdeveloped or at least underreported in publicly accessible research.

Efforts to find detailed research findings, such as its use in cycloaddition reactions, cross-coupling partnerships, or in the generation of compound libraries for diversity-oriented synthesis, have not yielded specific examples or data. Consequently, the creation of data tables illustrating substrate scope, reaction conditions, and yields for the application of This compound in building diverse molecular frameworks is not feasible based on the currently available scientific literature.

General principles of sulfonyl fluoride chemistry suggest that the electrophilic nature of the sulfur atom in This compound would allow it to react with a variety of nucleophiles. The dimethoxyethane moiety could potentially influence its solubility and reactivity profile. However, without specific documented examples of its successful application in the synthesis of varied molecular structures, any discussion on its utility as a versatile synthon would be purely speculative.

The current body of scientific knowledge extensively covers other sulfonyl fluorides, such as ethenesulfonyl fluoride and various arylsulfonyl fluorides, in a wide array of synthetic contexts. These related compounds have been successfully employed as synthons in the construction of complex heterocyclic systems and in the functionalization of bioactive molecules. The absence of similar reports for This compound suggests that it may not have been a primary focus of research in the field of synthetic methodology or medicinal chemistry to date.

Further research would be necessary to explore and establish the potential of This compound as a valuable and versatile building block in advanced organic synthesis.

Theoretical and Computational Studies on 2,2 Dimethoxyethane 1 Sulfonyl Fluoride

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of 2,2-dimethoxyethane-1-sulfonyl fluoride (B91410) would be fundamental to understanding its chemical behavior. The central sulfur atom, in its +6 oxidation state, is hypervalent, forming bonds with two oxygen atoms, a fluorine atom, and a carbon atom of the dimethoxyethane moiety. The sulfonyl fluoride group is characterized by a highly polarized sulfur-fluorine bond, which is a key feature influencing its reactivity. vulcanchem.com

Computational methods like Natural Bond Orbital (NBO) analysis would be employed to quantify the charge distribution and bond characteristics. It is anticipated that the sulfur atom would carry a significant positive partial charge, making it a strong electrophilic center. The fluorine and oxygen atoms, being highly electronegative, would exhibit negative partial charges.

Table 1: Predicted NBO Analysis Data for 2,2-dimethoxyethane-1-sulfonyl fluoride (Note: This data is illustrative and based on general principles of related compounds)

AtomPredicted Partial Charge (e)
S+1.5 to +1.8
O (sulfonyl)-0.8 to -1.0
F-0.4 to -0.6
C (adjacent to S)+0.1 to +0.3

The bonding analysis would likely reveal strong ionic character in the S-F and S-O bonds. The covalent bond between the sulfur and the carbon of the dimethoxyethane chain would also be influenced by the electron-withdrawing nature of the sulfonyl group.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method for investigating reaction mechanisms. For this compound, DFT calculations would be crucial in mapping out the pathways of its reactions, particularly nucleophilic substitution at the sulfur center.

Calculation of Reaction Intermediates and Transition States

In a typical reaction, such as the substitution of the fluoride by an amine, DFT calculations would be used to locate the geometries of the reactants, products, and any intermediates and transition states. It is expected that the reaction would proceed through a trigonal bipyramidal transition state, a common feature in nucleophilic substitution at a tetrahedral center. The incoming nucleophile and the leaving fluoride group would occupy the axial positions.

Energy Profiles of Key Transformations

Table 2: Hypothetical Energy Profile Data for the Reaction of this compound with a Generic Amine (Note: This data is illustrative and for conceptual understanding)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15 to +25
Products-10 to -20

Conformational Analysis of the Dimethoxyethane Chain

The flexibility of the dimethoxyethane chain introduces multiple possible conformations for the molecule. The relative orientation of the two methoxy (B1213986) groups can influence the steric hindrance around the reactive sulfonyl fluoride group and the molecule's interaction with solvents. wikipedia.org Computational methods can be used to identify the low-energy conformers and the energy barriers for their interconversion. It is likely that the gauche and anti conformations around the C-C bond of the ethane (B1197151) backbone will be the most stable, similar to free dimethoxyethane.

Computational Prediction of Reactivity and Selectivity

Computational models can predict the reactivity of this compound towards various nucleophiles. By calculating frontier molecular orbitals (HOMO and LUMO), one can assess the electrophilicity of the sulfur atom and the nucleophilicity of potential reactants. The LUMO is expected to be centered on the sulfur atom, indicating its susceptibility to nucleophilic attack.

Furthermore, these calculations can predict the selectivity of reactions. For instance, if there are other electrophilic sites in a reactant, DFT can help determine whether the sulfonyl fluoride will be the preferred site of attack. This is particularly relevant in the context of "click" chemistry, where high selectivity is paramount. researchgate.net

Molecular Dynamics Simulations of Interactions with Solvents or Catalysts

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution or in the presence of a catalyst. nih.gov MD simulations would model the explicit interactions between the solute and solvent molecules, revealing how the solvent shell is structured around the sulfonyl fluoride group and how this might influence reaction rates.

In the context of catalysis, MD simulations could be used to study the binding of the molecule to a catalyst's active site. For instance, the use of organosuperbases as catalysts for the activation of sulfonyl fluorides has been reported, and MD simulations could elucidate the nature of this interaction. nih.gov

Spectroscopic Characterization and Analytical Methodologies for 2,2 Dimethoxyethane 1 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2,2-dimethoxyethane-1-sulfonyl fluoride (B91410), (CH₃O)₂CHCH₂SO₂F. The analysis of ¹H, ¹³C, and ¹⁹F spectra, along with two-dimensional (2D) correlation experiments, allows for the unambiguous assignment of all atoms within the molecular framework.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For 2,2-dimethoxyethane-1-sulfonyl fluoride, three distinct signals are expected.

A singlet for the six equivalent protons of the two methoxy (B1213986) (-OCH₃) groups.

A triplet for the proton of the methine (-CH) group, split by the two adjacent methylene (B1212753) protons.

A doublet of triplets for the two protons of the methylene (-CH₂) group. These protons are split by the adjacent methine proton and also show coupling to the fluorine atom of the sulfonyl fluoride group.

The chemical shifts are influenced by the electronegativity of adjacent atoms and groups. libretexts.org The methine proton, bonded to two oxygen atoms, and the methylene protons, adjacent to the strongly electron-withdrawing -SO₂F group, are expected to be significantly deshielded and appear downfield. nih.govlibretexts.org

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and spectroscopic principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
-CH(OCH₃)₂~4.8 - 5.0t (triplet)³JHH ≈ 5-6 Hz
-CH₂SO₂F~3.8 - 4.0dt (doublet of triplets)³JHH ≈ 5-6 Hz, ³JHF ≈ 3-4 Hz
-OCH₃~3.4 - 3.6s (singlet)N/A

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Three signals are anticipated for this molecule.

The carbon of the methine (-CH) group, which is part of the acetal (B89532), will appear significantly downfield due to being bonded to two electronegative oxygen atoms.

The carbon of the methylene (-CH₂) group, directly attached to the electron-withdrawing sulfonyl fluoride group, is also shifted downfield. Studies on similar fluorocarbon sulfonyl fluorides show methylene carbons adjacent to an -SO₂F group in the 52.8-65.7 ppm range. pdx.edu

The two equivalent methoxy (-OCH₃) carbons will produce a single peak in a region typical for ether or acetal carbons. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and spectroscopic principles.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH(OCH₃)₂~100 - 105
-CH₂SO₂F~55 - 65
-OCH₃~54 - 58

¹⁹F NMR spectroscopy is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. biophysics.org For this compound, a single fluorine environment is present. The signal is expected to be a triplet, resulting from coupling (²JFH) to the two chemically equivalent protons of the adjacent methylene (-CH₂) group. The chemical shift for alkylsulfonyl fluorides typically appears in the positive (downfield) region relative to the standard CFCl₃.

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted data based on analogous structures and spectroscopic principles.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm vs. CFCl₃)MultiplicityCoupling Constants (Hz)
-SO₂F+40 to +60t (triplet)³JFH ≈ 3-4 Hz

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This H-H correlation experiment would show a cross-peak between the methine (-CH) proton signal and the methylene (-CH₂) proton signal, confirming their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). It would show cross-peaks connecting the -CH proton signal to the -CH carbon signal, the -CH₂ proton signal to the -CH₂ carbon signal, and the -OCH₃ proton signal to the -OCH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) C-H couplings. Key correlations expected for this compound would include:

A cross-peak between the methoxy protons (-OCH₃) and the methine carbon (-CH(OCH₃)₂).

A cross-peak between the methine proton (-CH) and the methylene carbon (-CH₂SO₂F).

A cross-peak between the methylene protons (-CH₂) and the methine carbon (-CH).

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. wikipedia.org The molecular formula for this compound is C₄H₉FO₄S, with a calculated molecular weight of approximately 172.18 g/mol .

Upon electron impact ionization, acetals are known to be unstable. rsc.org The molecular ion peak [M]⁺ at m/z 172 may be weak or absent. The fragmentation is expected to be dominated by pathways that lead to stable ions. Key fragmentation pathways would include:

Alpha-cleavage at the acetal, leading to the highly stable dimethoxymethyl cation. This is often the base peak in the spectrum of acetals.

Loss of a methoxy radical.

Cleavage of the carbon-sulfur bond.

Elimination of SO₂ or SO₂F, a common fragmentation pattern for sulfonyl compounds. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Predicted data based on established fragmentation patterns.

m/zPredicted Ion StructureFragmentation Pathway
172[(CH₃O)₂CHCH₂SO₂F]⁺Molecular Ion (M⁺)
141[M - OCH₃]⁺Loss of a methoxy radical
89[M - SO₂F]⁺Cleavage of C-S bond
75[(CH₃O)₂CH]⁺α-cleavage, formation of dimethoxymethyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key expected absorption bands are:

S=O Stretching: The sulfonyl group (-SO₂) gives rise to two very strong and distinct bands in the IR spectrum: one for the asymmetric stretch and one for the symmetric stretch. These are typically found in the 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹ regions, respectively.

S-F Stretching: The sulfur-fluorine bond stretch is expected to produce a strong absorption, typically in the range of 750-850 cm⁻¹.

C-O Stretching: The C-O single bonds of the acetal group will produce strong absorption bands, typically in the 1050-1150 cm⁻¹ region.

C-H Stretching and Bending: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹, while bending vibrations will appear in the 1350-1470 cm⁻¹ range.

The IR spectrum of the related compound ethanesulfonyl fluoride provides a useful reference for the vibrations of the -CH₂SO₂F moiety. nist.gov

Table 5: Predicted IR and Raman Active Vibrational Modes for this compound Predicted data based on analogous structures and group frequencies.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (Aliphatic)2850 - 3000MediumStrong
S=O Asymmetric Stretch1400 - 1450StrongMedium
S=O Symmetric Stretch1200 - 1240StrongMedium
C-O Stretch (Acetal)1050 - 1150StrongWeak
S-F Stretch750 - 850StrongStrong

Chromatographic Methods for Purity Assessment and Separation of this compound

The purity assessment and separation of this compound from reaction mixtures and potential impurities are critical steps in its synthesis and application. While specific, validated chromatographic methods for this exact compound are not extensively documented in publicly available literature, suitable methodologies can be proposed based on the analysis of structurally similar compounds, such as short-chain aliphatic sulfonyl fluorides and molecules containing the dimethoxyethane moiety. The inherent polarity of the sulfonyl fluoride group, combined with the ether linkages, suggests that both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques for its analysis.

Gas Chromatography (GC)

Given its presumed volatility, Gas Chromatography (GC) is a promising method for the routine purity assessment of this compound. The presence of two ether groups and a sulfonyl fluoride group imparts a degree of polarity that will influence the choice of stationary phase.

Proposed GC Methodologies:

A mid-polarity capillary column would likely provide the best separation of the target compound from potential non-polar or very polar impurities. A non-polar column might lead to poor peak shape due to the compound's polarity, while a very polar column could result in excessively long retention times.

For detection, a mass spectrometer (MS) is highly recommended as it provides both quantification and structural information, which is invaluable for impurity identification. A Flame Ionization Detector (FID) could also be used for routine purity checks where impurity identification is not the primary goal.

A hypothetical set of GC parameters for the analysis of this compound is presented in Table 1.

Table 1: Proposed Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterSuggested ConditionRationale
Column 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS)A versatile, mid-polarity stationary phase suitable for a wide range of compounds.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and efficiency.
Carrier Gas Helium or HydrogenInert carrier gases compatible with most detectors.
Inlet Temperature 250 °CTo ensure complete volatilization of the sample without degradation.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Detector Mass Spectrometer (MS)Provides high sensitivity and structural information for peak identification.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Injection Volume 1 µL (split or splitless)Standard injection volume for capillary GC.

It is important to note that the optimization of the temperature program and inlet temperature would be necessary to achieve the best separation and peak shape for this compound and its specific impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the analysis and purification of this compound, particularly if the compound exhibits thermal instability or if preparative scale separation is required. A reversed-phase method is the most probable choice for this compound.

Proposed HPLC Methodologies:

Due to the lack of a significant chromophore in the this compound molecule, standard UV-Vis detection may offer limited sensitivity. Therefore, more universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be more suitable for its detection and quantification.

A C18 column is a good starting point for reversed-phase separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The exact composition would need to be optimized to achieve adequate retention and separation.

A proposed set of HPLC parameters for the analysis of this compound is detailed in Table 2.

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard reversed-phase column offering good retention for moderately polar compounds.
Mobile Phase A: Water, B: AcetonitrileA common solvent system for reversed-phase HPLC.
Gradient 30% B to 90% B over 20 minutesA gradient elution is likely necessary to elute the compound and any impurities with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)Suitable for non-chromophoric compounds.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

For preparative separation, the method would be scaled up with a larger dimension column and a higher flow rate. The collected fractions would then be analyzed by the analytical method to confirm purity.

Future Research Directions and Emerging Opportunities for 2,2 Dimethoxyethane 1 Sulfonyl Fluoride

Development of Highly Efficient and Sustainable Synthetic Routes

While sulfonyl fluorides have become indispensable tools, their synthesis has often relied on harsh reagents. sciencedaily.comnih.gov Future research will prioritize the development of green and efficient methods specifically for 2,2-dimethoxyethane-1-sulfonyl fluoride (B91410). The goal is to create scalable, safe, and environmentally benign processes that minimize waste and avoid toxic materials. sciencedaily.com

Key research objectives include:

One-Pot Syntheses: Investigating one-pot, two-step procedures starting from readily available sulfonic acids or sulfonates. mdpi.com This approach, potentially using reagents like cyanuric chloride and potassium hydrogen fluoride (KHF₂), could streamline the synthesis by converting the corresponding sulfonic acid of the dimethoxyethane moiety directly to the target sulfonyl fluoride. mdpi.com

Electrochemical Methods: Exploring electrochemical oxidative coupling of the corresponding thiol with a fluoride source. researchgate.net This technique offers a green alternative, often operating at room temperature and atmospheric pressure, potentially leading to high yields in short reaction times. researchgate.net

Safer Fluorinating Agents: Moving away from hazardous reagents like SO₂F₂ gas or KHF₂. sciencedaily.com Research into novel, solid, and easily handleable fluorinating agents will be crucial. A recent development involves reacting thiols or disulfides with SHC5® and potassium fluoride (KF), a process that yields only non-toxic salts as by-products and could be adapted for 2,2-dimethoxyethane-1-sulfonyl fluoride. sciencedaily.com

Catalyst-Free Approaches: Developing methods that proceed under catalyst-free conditions to simplify purification and reduce costs, such as the direct chloride-fluoride exchange in simple solvent systems like water/acetone. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

Method Starting Material Key Reagents Potential Advantages
One-Pot from Sulfonic Acid 2,2-dimethoxyethanesulfonic acid Cyanuric chloride, KHF₂ Streamlined process, avoids isolation of intermediates. mdpi.com
Electrochemical Synthesis 2,2-dimethoxyethanethiol Potassium fluoride Mild conditions, high atom economy, rapid. researchgate.netresearchgate.net
Green Thiol Oxidation 2,2-dimethoxyethanethiol SHC5®, KF Use of safe reagents, non-toxic by-products. sciencedaily.com
Halide Exchange 2,2-dimethoxyethane-1-sulfonyl chloride KF in Water/Acetone Simple procedure, mild conditions, catalyst-free. nih.gov

Exploration of Novel Reactivity Modes and Catalytic Systems

The reactivity of sulfonyl fluorides is well-established in nucleophilic substitution, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.gov However, future research will delve into expanding the reaction repertoire of this compound beyond this paradigm.

Emerging areas of focus include:

Radical Pathways: Investigating the generation of sulfonyl radicals from this compound. vulcanchem.com Through cooperative organosuperbase activation and photoredox catalysis, the strong S-F bond can be converted into a reactive S(VI) radical. vulcanchem.comnih.gov This would enable novel transformations such as alkene addition reactions to synthesize unique vinyl sulfones, opening up new synthetic possibilities. nih.gov

Advanced Catalytic Amidation: Developing and applying novel catalytic systems to facilitate the reaction of this compound with amines to form sulfonamides. For instance, a dual catalytic system using 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives has been shown to be highly effective for a broad range of sulfonyl fluorides, including sterically hindered substrates, and could be applied to the target compound. chemrxiv.orgnih.gov

Controlled Nucleophilic Substitution: While the SuFEx reaction is powerful, exploring its kinetics and thermodynamics with a wider array of nucleophiles is essential. The electrophilic sulfur center is known to react with amines, thiols, and alcohols. vulcanchem.com Detailed kinetic studies will allow for precise control over its reactivity, especially in complex molecular settings.

Table 2: Emerging Reactivity and Catalysis

Reactivity Mode Catalytic System / Method Potential Products
Radical Formation Photoredox catalysis with an organosuperbase (e.g., DBU) and a photocatalyst (e.g., Ru(bpy)₃²⁺). vulcanchem.comnih.gov Vinyl sulfones, functional polymers. nih.gov
Catalytic Amidation Organocatalysis with HOBt and a silicon additive. chemrxiv.orgnih.gov Sterically hindered and complex sulfonamides. chemrxiv.org
Nucleophilic Substitution (SuFEx) Base-promoted or catalyst-mediated (e.g., Ca(NTf₂)₂/DABCO). semanticscholar.org Sulfonamides, sulfamates, bioconjugates. vulcanchem.comsemanticscholar.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. Future work will focus on integrating the synthesis and subsequent reactions of this compound into these modern platforms.

Key opportunities include:

Flow Synthesis: Adapting the most promising synthetic routes, such as the electrochemical synthesis, to a flow chemistry setup. researchgate.net Flow reactors can enable precise control over reaction parameters, improve safety when handling reactive intermediates, and allow for the generation of material on demand. colab.ws

Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate libraries of compounds derived from this compound. By coupling the sulfonyl fluoride with a diverse set of amines, alcohols, or other nucleophiles in an automated fashion, researchers can accelerate the discovery of new molecules with desired properties. This approach is analogous to the automated synthesis of other complex molecules like 2-[18F]-fluoro-2-deoxy-D-glucose. iaea.org

Telescoped Reactions: Developing fully telescoped processes where the synthesis of this compound and its subsequent reaction (e.g., a SuFEx ligation) are performed sequentially in a continuous flow system without isolation of the intermediate. researchgate.net This enhances efficiency and minimizes manual handling.

Design of Next-Generation Building Blocks Based on its Structure

The unique combination of the sulfonyl fluoride group and the dimethoxyethane tail makes this compound an attractive scaffold for creating novel, multifunctional building blocks for organic synthesis.

Future design strategies will likely involve:

Leveraging the Dimethoxy Acetal (B89532): The dimethoxyethane moiety is a protected aldehyde. Future research could explore the deprotection of this group to unmask a reactive aldehyde, transforming the molecule into a bifunctional building block containing both a sulfonyl fluoride and an aldehyde. This would enable subsequent chemistries at two distinct sites.

Creating 'Clickable' Hubs: Using the core structure to design more complex, "clickable" connective hubs. Analogous to how 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) act as versatile hubs for diversification via SuFEx chemistry, the this compound scaffold could be elaborated to create novel connectors for modular synthesis. unimelb.edu.auresearchgate.net

Modulating Physicochemical Properties: The dimethoxyethane group imparts specific solubility and conformational properties. vulcanchem.com By modifying this tail (e.g., replacing methoxy (B1213986) with other alkoxy groups or introducing further functionalization), a new generation of sulfonyl fluoride building blocks with fine-tuned properties (solubility, polarity, steric hindrance) can be designed for specific applications in medicinal chemistry or materials science.

Applications in Chemical Biology and Bioorthogonal Chemistry (General concepts)

Sulfonyl fluorides are considered "privileged warheads" in chemical biology due to their ideal balance of stability in aqueous media and reactivity with biological nucleophiles. researchgate.netenamine.net The unique structure of this compound offers exciting opportunities within this field.

General concepts for future exploration include:

Covalent Probes: The sulfonyl fluoride group can form stable covalent bonds with the side chains of several amino acids, including serine, threonine, tyrosine, and lysine. researchgate.netenamine.net this compound can be developed as a chemical probe for activity-based protein profiling (ABPP) to identify and study the function of enzymes in complex biological systems. researchgate.net

Bioorthogonal Ligation: The SuFEx reaction is a prime example of a bioorthogonal reaction, allowing for the specific labeling of biomolecules in their native environment. nih.govresearchgate.net Future research will focus on using this compound to install a "clickable" handle onto proteins, nucleic acids, or other biomolecules. The dimethoxyethane moiety may improve aqueous solubility and cell permeability, enhancing its utility in live-cell imaging and bioconjugation. vulcanchem.comnih.gov

Targeted Covalent Inhibitors: The development of targeted covalent inhibitors is a major goal in drug discovery. nih.gov The sulfonyl fluoride electrophile can be incorporated into a larger molecule designed to bind to a specific protein target. The subsequent covalent bond formation leads to potent and durable inhibition. The physicochemical properties conferred by the dimethoxyethane group could be exploited to improve the drug-like properties of such inhibitors.

Advanced Materials Science Applications (General concepts)

The stability and reactivity of the sulfonyl fluoride group also make it a valuable component in the design of advanced materials. mdpi.com

Emerging opportunities for this compound in this area include:

Functional Polymers: The conversion of the sulfonyl fluoride into a sulfonyl radical provides a pathway to new polymerization reactions. nih.gov By reacting radical-form this compound with various alkenes, novel functional polymers and dyes with unique properties imparted by the dimethoxyethane side chain can be synthesized. nih.gov

Surface Modification: The reactive sulfonyl fluoride group can be used to covalently attach molecules to the surface of materials that possess nucleophilic groups (e.g., hydroxyls, amines). This allows for the precise engineering of surface properties, such as hydrophilicity, biocompatibility, or conductivity. The flexible dimethoxyethane chain could act as a spacer, influencing the presentation of the functionalized surface.

Cross-linking Agents: Molecules containing two or more sulfonyl fluoride groups can act as cross-linkers for polymers containing nucleophilic side chains. By designing dimers or oligomers of this compound, new classes of cross-linking agents can be developed to create robust polymer networks and gels for various applications, including soft robotics and biomedical devices.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms the presence of the sulfonyl fluoride group (δ ≈ +55 ppm). 1H^{1}\text{H} NMR resolves methoxy and ethylene protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 215.05).
  • Elemental Analysis : Matches theoretical C, H, S, and F content.
  • HPLC : Purity assessment (≥95%) using reverse-phase columns with UV detection at 210 nm .

How should researchers safely handle this compound given its reactivity and toxicity?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile fluoride byproducts.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
  • Spill Management : Neutralize with saturated sodium bicarbonate solution and adsorb with inert material (e.g., vermiculite).
    Refer to SDS guidelines for acute toxicity (Skin Corr. 1B) and environmental hazards (WGK 3) .

What factors influence the stability of this compound in aqueous vs. non-aqueous systems?

Q. Methodological Answer :

  • Hydrolysis Sensitivity : Rapid degradation in aqueous media (t1/2_{1/2} <1 hr at pH 7) due to nucleophilic attack by water.
  • Solvent Effects : Stable in anhydrous aprotic solvents (e.g., DMF, THF) for >24 hrs.
  • Temperature : Decomposition accelerates above 40°C.
    Stability studies should include kinetic monitoring via 19F^{19}\text{F} NMR or fluoride ion-selective electrodes .

How does this compound react with nucleophiles like amines or thiols in probe synthesis?

Q. Methodological Answer :

  • Amine Reactivity : Forms sulfonamide linkages via nucleophilic substitution (SN2 mechanism). Optimize pH (8–9) to deprotonate amines.
  • Thiol Compatibility : Reacts with thiols to generate sulfonate esters, but competes with disulfide formation. Use tris(2-carboxyethyl)phosphine (TCEP) to maintain free thiols.
    Applications include bioconjugation and activity-based protein profiling (ABPP) .

What mechanistic insights guide its use in sulfur(VI) fluoride exchange (SuFEx) click chemistry?

Q. Methodological Answer :

  • Activation Energy : Lowered by using catalytic bases (e.g., DBU) to deprotonate incoming nucleophiles.
  • Leaving Group : Fluoride acts as a superior leaving group compared to chloride.
  • Kinetic Studies : Monitor reaction progress via 19F^{19}\text{F} NMR to optimize stoichiometry and solvent polarity (e.g., DMSO enhances reactivity) .

What analytical methods quantify trace fluoride release during its degradation?

Q. Methodological Answer :

  • Ion Chromatography (IC) : Detects free fluoride ions (LOD: 0.1 ppm) with a conductivity detector.
  • Fluoride Ion-Selective Electrode (ISE) : Calibrate with standard solutions (0.1–10 ppm F^-) in buffered media (TISAB).
  • Colorimetric Assays : Use SPADNS or zirconium xylenol orange complexes for rapid screening .

How do structural modifications (e.g., methoxy vs. ethoxy groups) alter its reactivity?

Q. Methodological Answer :

  • Electron-Donating Effects : Methoxy groups increase electron density at the sulfur center, accelerating electrophilic reactions.
  • Steric Hindrance : Bulkier substituents (e.g., ethoxy) reduce accessibility to the sulfonyl fluoride group.
    Comparative studies via Hammett plots or DFT calculations quantify these effects .

What environmental precautions are necessary for disposal of this compound waste?

Q. Methodological Answer :

  • Neutralization : Hydrolyze with excess NaOH (pH >12) to convert to non-volatile sulfonates.
  • Regulatory Compliance : Follow WGK 3 guidelines for wastewater treatment to mitigate aquatic toxicity.
  • Waste Segregation : Separate halogenated and non-halogenated waste streams .

How can researchers resolve contradictions in reported synthetic yields or reactivity data?

Q. Methodological Answer :

  • Reproducibility Checks : Validate protocols using standardized reagents (e.g., anhydrous KF from the same supplier).
  • Cross-Validation : Compare multiple characterization methods (e.g., NMR + HRMS) to confirm product identity.
  • Meta-Analysis : Review literature for solvent purity, catalyst loadings, and temperature gradients that may explain discrepancies .

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